![molecular formula C20H15Cl4N2O2+ B10821476 2-(3,4-dichlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyridin-1-ium-3-yl]acetamide](/img/structure/B10821476.png)
2-(3,4-dichlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyridin-1-ium-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC212069 is a synthetic organic compound known for its role as a transient receptor potential vanilloid 4 (TRPV4) antagonist . TRPV4 is a cation channel involved in various physiological processes, making it a significant pharmacological target . NSC212069 is used experimentally in its hydrochloride salt form .
Chemical Reactions Analysis
NSC212069 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC212069 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of TRPV4 channels.
Biology: It helps in understanding the physiological roles of TRPV4 in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to TRPV4 dysfunction.
Industry: It is used in the development of new pharmacological agents targeting TRPV4.
Mechanism of Action
NSC212069 exerts its effects by binding to the TRPV4 channel, inhibiting its activity . This inhibition affects the calcium influx mediated by TRPV4, thereby modulating various physiological processes . The molecular targets and pathways involved include the S2-S3 linker, S4, and S5 regions of the TRPV4 channel .
Comparison with Similar Compounds
NSC212069 is compared with other TRPV4 antagonists such as HC067047 and RN1734 . While all these compounds inhibit TRPV4, NSC212069 has a unique binding pocket and structural conformation that distinguishes it from others . Similar compounds include:
HC067047: Another TRPV4 antagonist with a different binding site.
RN1734: A TRPV4 antagonist with similar inhibitory potential.
NSC151066: A compound with antiviral activity and similar inhibitory effects on TRPV4.
NSC212069’s unique binding characteristics and inhibitory potential make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C20H15Cl4N2O2+ |
|---|---|
Molecular Weight |
457.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyridin-1-ium-3-yl]acetamide |
InChI |
InChI=1S/C20H14Cl4N2O2/c21-16-5-3-13(8-18(16)23)10-26-7-1-2-14(11-26)25-20(27)12-28-15-4-6-17(22)19(24)9-15/h1-9,11H,10,12H2/p+1 |
InChI Key |
BJJNHDXKMSVOMG-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


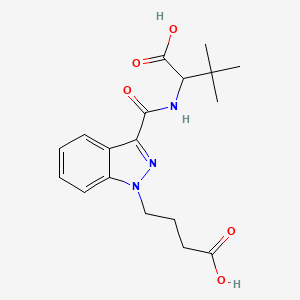
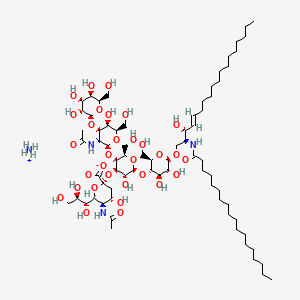
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B10821427.png)
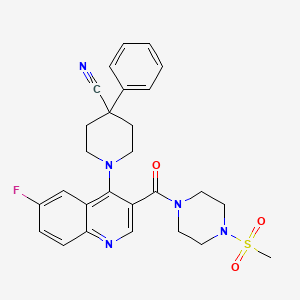
![4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide](/img/structure/B10821458.png)
![1-tert-butyl-6-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10821459.png)
![(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide](/img/structure/B10821466.png)
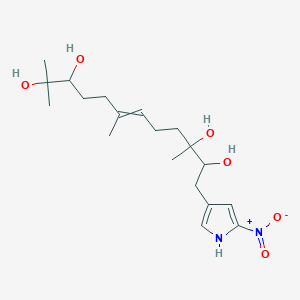

![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)
![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)
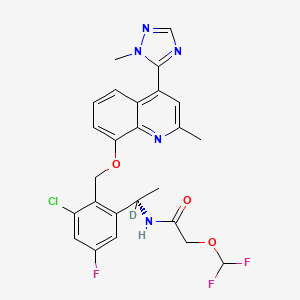
![5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide](/img/structure/B10821503.png)
